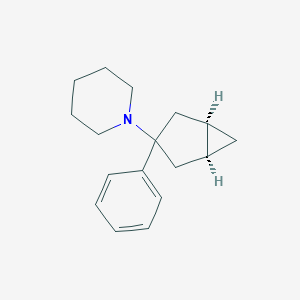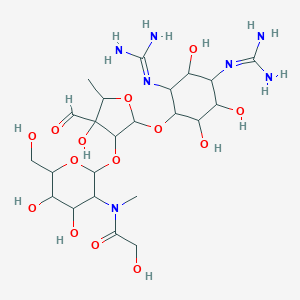
Ashimycin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ashimycin B is a natural product that has gained significant attention in recent years due to its potential as a therapeutic agent. It is a member of the macrolide family of antibiotics and was first isolated from the fermentation broth of Streptomyces sp. 17944.
科学的研究の応用
1. Antibacterial Properties Ashimycin B, like its analog platensimycin, has shown promise in the field of antibiotics, particularly against drug-resistant bacteria. Platensimycin, produced by Streptomyces platensis, exhibits strong, broad-spectrum Gram-positive antibacterial activity. Its unique mode of action involves selectively inhibiting cellular lipid biosynthesis through targeting β-ketoacyl-(acyl-carrier-protein (ACP)) synthase I/II (FabF/B) in fatty acid synthesis, a pathway crucial for bacterial cell membrane production. This action makes it effective against various resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus, and vancomycin-resistant enterococci, suggesting potential similarities with Ashimycin B in combating antibiotic resistance (Wang et al., 2006).
2. Antimicrobial Synthesis Research into the total synthesis of platensimycin and its congeners (which could include compounds like Ashimycin B) focuses on developing new antimicrobial agents. These synthetic efforts aim to create analogs of naturally occurring antibiotics to combat drug-resistant bacteria. The synthetic methods involve constructing the core structure of these compounds and attaching various side chains, potentially leading to the development of new antibiotics with similar or improved properties compared to natural compounds (Nicolaou et al., 2009).
3. Mechanism of Action and Resistance Studies The mechanism of action of antibiotics like Ashimycin B is crucial in understanding and developing new antimicrobial strategies. Platensimycin, for example, inhibits beta-ketoacyl synthases I/II (FabF/B), key enzymes in fatty acid production required for bacterial cell membranes. Research in this area also includes studies on antibiotic resistance, understanding why certain compounds like platensimycin have not shown resistance in bacterial strains, which could be relevant for Ashimycin B (Manallack et al., 2008).
4. Biosynthetic Pathways and Genetic Analysis Understanding the biosynthetic pathways of antibiotics is key to harnessing their potential. For instance, the study of the biosynthetic gene cluster of mannopeptimycins, a class of lipoglycopeptide antibiotics, sheds light on the production of these compounds, including the generation of the hexapeptide core and tailoring reactions like mannosylation and methylation. Such insights could be paralleled in the study of Ashimycin B’s biosynthetic pathways (Magarvey et al., 2006).
特性
CAS番号 |
123482-12-2 |
|---|---|
製品名 |
Ashimycin B |
分子式 |
C23H41N7O14 |
分子量 |
639.6 g/mol |
IUPAC名 |
N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-2-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C23H41N7O14/c1-6-23(40,5-33)18(44-19-11(30(2)8(34)4-32)15(38)12(35)7(3-31)42-19)20(41-6)43-17-10(29-22(26)27)13(36)9(28-21(24)25)14(37)16(17)39/h5-7,9-20,31-32,35-40H,3-4H2,1-2H3,(H4,24,25,28)(H4,26,27,29) |
InChIキー |
QGZXKOYUROSPLZ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)N(C)C(=O)CO)(C=O)O |
正規SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)N(C)C(=O)CO)(C=O)O |
同義語 |
ashimycin B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




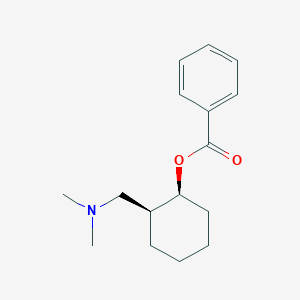



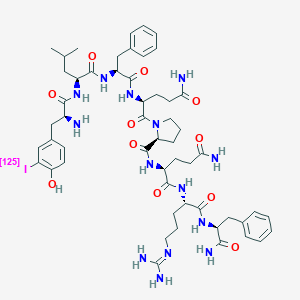
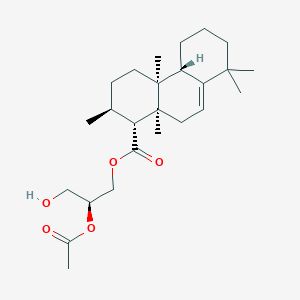
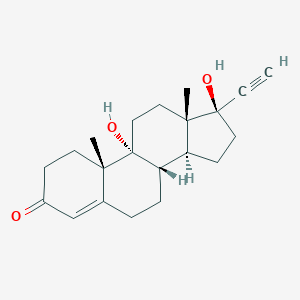
![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B219565.png)
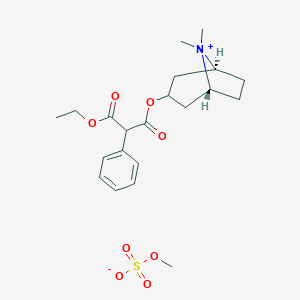
![4,5,6,7-tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one](/img/structure/B219668.png)
![3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine](/img/structure/B219669.png)
![2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B219676.png)
